(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione
Overview
Description
Gavestinel is a highly potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate receptor-channel complex. It was developed by GlaxoSmithKline for the treatment of acute intracerebral hemorrhage and ischemic stroke. Despite its promising preclinical results, it failed to show efficacy in large clinical trials .
Preparation Methods
Gavestinel is synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. The synthetic route involves the reaction of indole-2-carboxylate with an appropriate aniline derivative under specific reaction conditions . The industrial production methods for Gavestinel are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Gavestinel undergoes several types of chemical reactions, including hydroxylation. One of the major reactions involves the hydroxylation of Gavestinel by cytochrome P450 2C9 to form p-Hydroxygavestinel . Common reagents and conditions used in these reactions include cytochrome P450 enzymes and appropriate cofactors. The major product formed from this reaction is p-Hydroxygavestinel .
Scientific Research Applications
Gavestinel has been extensively studied for its neuroprotective properties in the context of ischemic stroke. It acts as a selective antagonist at the glycine site of the N-methyl-D-aspartate receptor, which is involved in excitotoxicity during stroke . Despite its failure in clinical trials, it remains a compound of interest in preclinical research for its potential neuroprotective effects . Additionally, Gavestinel has been studied for its effects on memory, learning, and cardiovascular systems, showing no significant side effects in preclinical studies .
Mechanism of Action
Gavestinel exerts its effects by binding selectively to the glycine site on the N-methyl-D-aspartate receptor complex. This binding inhibits the receptor’s activity, preventing the overstimulation that leads to increased intracellular calcium levels and neural cell damage during ischemic or hypoxic conditions . The molecular targets involved include the N-methyl-D-aspartate receptor and its associated pathways .
Comparison with Similar Compounds
Gavestinel is unique in its high selectivity and affinity for the glycine site of the N-methyl-D-aspartate receptor. Similar compounds include other N-methyl-D-aspartate receptor antagonists such as ketamine, memantine, and magnesium sulfate. Gavestinel’s selectivity for the glycine site distinguishes it from these compounds, which often target the glutamate site .
Properties
IUPAC Name |
(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2O2/c9-3-1-5-7(13)12-6(2-4-10)8(14)11-5/h5-6H,1-4H2,(H,11,14)(H,12,13)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWJWDYDLDQLDK-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C1C(=O)NC(C(=O)N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)[C@H]1C(=O)N[C@H](C(=O)N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355958 | |
Record name | AC1LGBGW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333325-25-9 | |
Record name | AC1LGBGW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.